[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
Description
The compound [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid features a piperazine core substituted with a 4-fluorophenyl group at the 1-position, a 2-oxoethyl linker, and an acetic acid moiety connected via a (4-methoxyphenyl)amino group. This structure combines key pharmacophoric elements:
Properties
IUPAC Name |
2-(N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-19-8-6-18(7-9-19)25(15-21(27)28)14-20(26)24-12-10-23(11-13-24)17-4-2-16(22)3-5-17/h2-9H,10-15H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHLJJKVTZROBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401132757 | |
| Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-38-6 | |
| Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors.
Mode of Action
Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Compounds with similar structures have been shown to affect a broad range of biochemical pathways due to their ability to bind to multiple receptors.
Pharmacokinetics
It’s worth noting that piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance.
Biological Activity
[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid (CAS Number: 1142205-38-6) is a bioactive small molecule with potential therapeutic applications. This compound features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects. The biological activity of this compound is primarily evaluated in terms of its antioxidant and anticancer properties.
- Molecular Formula : C21H24FN3O4
- Molecular Weight : 401.44 g/mol
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid has been investigated in several studies, focusing on its antioxidant and anticancer properties.
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay, which measures the ability to neutralize free radicals. The results indicated that this compound exhibits significant antioxidant activity, outperforming some known antioxidants such as ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 55.92% |
| [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid | 62.34% |
This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.
Anticancer Activity
In vitro studies have shown that [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid exhibits cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay revealed IC50 values indicating significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | 15 |
| MDA-MB-231 | 20 |
These findings highlight the potential of this compound as a candidate for further development in cancer therapy.
Mechanistic Studies
Mechanistic studies have suggested that the anticancer activity may be attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. The activation of caspases and disruption of microtubule formation were noted, indicating a mechanism similar to that of established chemotherapeutic agents.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid. The study reported enhanced cytotoxicity against resistant cancer cell lines, demonstrating the compound's potential to overcome common drug resistance mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Moieties and Functional Group Variations
Table 1: Key Structural Differences and Functional Groups
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- The target’s acetic acid group improves aqueous solubility compared to ester or amide analogs () .
Q & A
Q. What are the established synthetic routes for [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid, and how can reaction conditions be optimized for improved yield?
Methodological Answer: A multi-step synthesis is typically employed, leveraging nucleophilic substitution and coupling reactions. For example, a related piperazine derivative was synthesized via:
- Step 1: Reaction of 4-fluorophenylpiperazine with chloroacetyl chloride to form the 2-oxoethyl intermediate.
- Step 2: Coupling with 4-methoxyphenylamine via reductive amination.
- Step 3: Acetic acid moiety introduction using bromoacetic acid under basic conditions.
Optimization includes: - Solvent selection: Dichloromethane or ethanol for improved solubility .
- Catalysts: Potassium carbonate for deprotonation and acceleration of nucleophilic steps .
- Purification: Silica gel chromatography (EtOAc/petroleum ether, 1:1) to isolate intermediates .
Q. How can X-ray crystallography and NMR spectroscopy resolve the stereochemistry and conformational stability of this compound?
Methodological Answer:
- X-ray crystallography: Single-crystal analysis confirms bond lengths (e.g., C–C = 1.53 Å) and dihedral angles between the piperazine ring and fluorophenyl group. H atoms are placed via riding models, refining with Uiso constraints .
- NMR: <sup>1</sup>H and <sup>13</sup>C NMR distinguish rotamers. For example, splitting in the piperazine proton signals (δ 2.5–3.5 ppm) indicates restricted rotation. <sup>19</sup>F NMR confirms para-substitution on the fluorophenyl group (δ -115 ppm) .
Q. What in vitro models are appropriate for initial pharmacological screening of this compound?
Methodological Answer:
- Receptor binding assays: Use radioligand displacement (e.g., [<sup>3</sup>H]-8-OH-DPAT for serotonin 5-HT1A receptors) due to structural similarity to piperazine-based ligands .
- Cell viability assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin, comparing IC50 values with controls like doxorubicin .
- Microbial inhibition: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar dilution (MIC determination) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported receptor binding affinities for this compound across different studies?
Methodological Answer:
- Standardize assay conditions: Control pH (7.4), temperature (25°C), and buffer composition (e.g., Tris-HCl vs. phosphate) to minimize variability .
- Validate ligand purity: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
- Cross-validate with orthogonal methods: Compare radioligand binding data with functional assays (e.g., cAMP inhibition for GPCR activity) .
Q. What computational strategies predict the compound’s interaction with serotonin receptors, and how do they align with experimental data?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model binding poses in the 5-HT1A receptor (PDB: 7E2Z). Key interactions include hydrogen bonds between the acetic acid group and Ser<sup>159</sup> .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the piperazine-fluorophenyl moiety in the hydrophobic pocket .
- QSAR modeling: Corrogate electronic parameters (e.g., Hammett σ for the 4-methoxyphenyl group) with experimental pIC50 values .
Q. How can synthetic byproducts or degradation products be identified and quantified to ensure batch consistency?
Methodological Answer:
- LC-MS/MS: Use a C18 column (0.1% formic acid in water/acetonitrile) to detect impurities. For example, hydrolytic degradation products (e.g., free piperazine) show m/z 185.2 .
- Stability studies: Accelerated testing (40°C/75% RH for 6 months) with periodic sampling. Quantify via peak area normalization (HPLC-DAD, 254 nm) .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data (e.g., high potency in leukemia cells but low efficacy in solid tumors) be investigated?
Methodological Answer:
- Mechanistic profiling: Compare apoptosis markers (caspase-3 activation) vs. necroptosis (RIPK1 levels) across cell types .
- Membrane permeability: Measure intracellular accumulation via LC-MS (e.g., 2.5 µM in Jurkat vs. 0.8 µM in A549) .
- Resistance factors: Screen for ABC transporter overexpression (e.g., P-gp efflux via calcein-AM assay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
